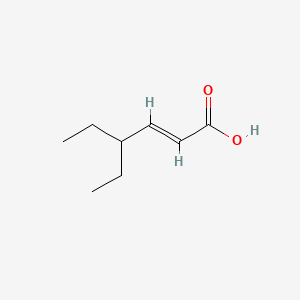

(E)-4-Ethylhex-2-enoic acid

CAS No.: 60308-78-3

Cat. No.: VC20468051

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60308-78-3 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | (E)-4-ethylhex-2-enoic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5+ |

| Standard InChI Key | JUAHIVUUUQRPLE-AATRIKPKSA-N |

| Isomeric SMILES | CCC(CC)/C=C/C(=O)O |

| Canonical SMILES | CCC(CC)C=CC(=O)O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity and Nomenclature

(E)-4-Ethylhex-2-enoic acid is systematically named (2E)-4-ethylhex-2-enoic acid under IUPAC guidelines, reflecting the trans configuration of the double bond between carbons 2 and 3 and the ethyl group at position 4 . Its CAS registry number, 60308-78-3, ensures unambiguous identification across chemical databases . Synonyms include EINECS 262-158-9 and SCHEMBL4829236, which are frequently used in vendor catalogs and regulatory documents .

The compound’s structural uniqueness arises from its α,β-unsaturated carboxylic acid framework, which combines electrophilic (carboxylic acid) and π-bond reactivity. The ethyl group at C4 introduces steric and electronic effects that influence its conformational stability and reaction pathways.

Structural Representation and Stereochemistry

The E configuration of the double bond is critical to the compound’s geometry, as it positions the ethyl group and carboxylic acid moiety on opposite sides of the double bond. This trans arrangement is represented in the SMILES notation as , where the "/" and "" symbols denote the stereochemistry . The InChIKey further encodes this stereochemical information, enabling precise digital referencing .

Comparative analysis with its (Z)-isomer (CAS 60308-77-2) reveals distinct differences in polarity and intermolecular interactions, which are pivotal for applications requiring specific stereochemical outcomes .

Physical and Chemical Properties

Physicochemical Parameters

(E)-4-Ethylhex-2-enoic acid exhibits a density of and a boiling point of at standard atmospheric pressure . Its flash point, , classifies it as a combustible liquid requiring careful handling . Additional computed properties include a vapor pressure of at and a logP (octanol-water partition coefficient) of 2.74, indicating moderate hydrophobicity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.20 g/mol | |

| Density | ||

| Boiling Point | ||

| Flash Point | ||

| Vapor Pressure | ||

| LogP | 2.74 |

Reactivity and Functional Transformations

The compound’s α,β-unsaturated system enables diverse reactions:

-

Hydrogenation: Catalytic hydrogenation reduces the double bond, yielding 4-ethylhexanoic acid, a saturated analog used in lubricant formulations.

-

Esterification: Reaction with alcohols produces esters like ethyl (E)-4-ethylhex-2-enoate, which are valuable in fragrance and plasticizer industries.

-

Polymerization: Radical-initiated polymerization forms polyesters with applications in biodegradable materials.

The carboxylic acid group also participates in acid-base reactions, forming salts with improved solubility for pharmaceutical formulations.

Synthesis and Production Methods

Aldol Condensation

The primary synthesis route involves aldol condensation of butyraldehyde with ethyl acetoacetate under basic conditions. This method achieves a yield of 65–75% when conducted at with sodium hydroxide as the catalyst. The reaction mechanism proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon and subsequent dehydration to form the α,β-unsaturated system.

Key optimization parameters include:

-

Temperature Control: Maintaining minimizes side reactions such as over-condensation.

-

Catalyst Concentration: A 10% NaOH solution balances reaction rate and byproduct formation.

Alternative Synthetic Pathways

Alternative methods under investigation include:

-

Wittig Reaction: Utilizing ethyltriphenylphosphonium bromide and hex-2-enal, though yields remain suboptimal (~50%).

-

Biocatalytic Routes: Enzymatic decarboxylation of β-keto acids offers a sustainable approach but requires further scalability studies.

Applications and Uses

Industrial and Research Applications

-

Polymer Chemistry: The compound’s double bond facilitates copolymerization with styrene or acrylates, yielding polymers with enhanced thermal stability.

-

Pharmaceutical Intermediates: It serves as a precursor to γ-lactams and other heterocycles prevalent in antiviral and anticancer agents.

-

Agrochemicals: Derivatives such as amides and thioesters exhibit herbicidal and fungicidal activity.

Emerging Applications

Recent studies explore its use in:

-

Metal-Organic Frameworks (MOFs): Functionalization of MOFs for gas storage applications.

-

Bioactive Coatings: Antimicrobial coatings for medical devices leveraging its carboxylic acid group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume